Product packaging for 4-(4-Bromothiophen-2-YL)benzoic acid(Cat. No.:)

4-(4-Bromothiophen-2-YL)benzoic acid

Cat. No.: B13183114
M. Wt: 283.14 g/mol
InChI Key: LVKGJICAXUEIBY-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)benzoic acid is a high-value aromatic carboxylic acid derivative incorporating both a benzoic acid and a brominated thiophene ring. This molecular structure makes it a versatile and crucial building block in organic synthesis, particularly in the development of advanced materials and pharmaceutical intermediates. The compound features two distinct functional sites: the carboxylic acid group allows for further derivatization via amidation or esterification reactions, while the bromine atom on the thiophene ring is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This bifunctionality enables researchers to systematically construct more complex π-conjugated molecular architectures. Its primary research applications are in the field of organic electronics and material science. The molecule serves as a key precursor in the synthesis of organic semiconductors, dyes, and polymers used in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and non-linear optical materials. The combination of the electron-rich thiophene and the benzoic acid moiety allows for fine-tuning of the electronic properties and solubility of the resulting materials. In medicinal chemistry, this compound and its analogs are utilized as core structures for the design and synthesis of potential therapeutic agents and bioactive molecules, leveraging its rigid, planar structure for target interaction. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrO2S B13183114 4-(4-Bromothiophen-2-YL)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrO2S

Molecular Weight

283.14 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)benzoic acid

InChI

InChI=1S/C11H7BrO2S/c12-9-5-10(15-6-9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)

InChI Key

LVKGJICAXUEIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4-Bromothiophen-2-yl)benzoic Acid

Common Synthetic Routes

Suzuki–Miyaura Cross-Coupling Approach

The most widely used method for preparing this compound is the Suzuki–Miyaura cross-coupling reaction between a boronic acid or boronate ester of 4-bromothiophene and a halogenated benzoic acid derivative (or vice versa).

  • Starting materials: 4-bromothiophene-2-boronic acid or 4-bromothiophene-2-boronate ester; 4-bromobenzoic acid or methyl 4-bromobenzoate.
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
  • Solvent: Mixtures of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.

This approach provides high yields and selectivity, preserving the bromine substituent on the thiophene ring for further functionalization if needed.

Direct Bromination of 4-(Thiophen-2-yl)benzoic Acid

An alternative route involves first synthesizing 4-(thiophen-2-yl)benzoic acid, followed by selective bromination at the 4-position of the thiophene ring.

This method requires careful control of reaction conditions to achieve regioselective bromination without affecting the benzoic acid moiety.

Multi-Step Synthesis via Ester Intermediates

In some protocols, methyl 4-(bromomethyl)benzoate is used as a starting point, which undergoes substitution and coupling reactions, followed by hydrolysis to yield the free acid.

  • Step 1: Preparation of methyl 4-(bromomethyl)benzoate.
  • Step 2: Coupling with 4-bromothiophene derivatives using palladium-catalyzed reactions.
  • Step 3: Hydrolysis of methyl ester to benzoic acid using NaOH or KOH in aqueous methanol at elevated temperatures (~110 °C).

This route is advantageous for purification and handling of intermediates.

Detailed Reaction Conditions and Data Table

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Suzuki–Miyaura Cross-Coupling 4-bromothiophene-2-boronic acid, 4-bromobenzoic acid, Pd(PPh3)4, K2CO3, THF/H2O, 90 °C, 12 h 75–90 High selectivity; inert atmosphere required
2 Ester Hydrolysis NaOH (3 eq.), MeOH/H2O, 110 °C, 24 h 85–95 Converts methyl ester to free acid
3 Bromination (if needed) NBS, acetic acid, 0 °C to RT, 2 h 70–80 Regioselective bromination on thiophene

Analytical and Characterization Considerations

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR typically shows aromatic proton signals from both benzoic acid and thiophene rings.
    • ^13C NMR confirms the carbon framework, especially the carboxyl carbon (~170–175 ppm).
  • Infrared Spectroscopy (IR):
    • Characteristic strong absorption at ~1700 cm^-1 for the carboxylic acid C=O stretch.
    • Bands corresponding to aromatic C–H and C=C stretches.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with the molecular weight of this compound.
  • Elemental Analysis:
    • Confirms purity and composition, especially carbon, hydrogen, bromine, and sulfur content.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromothiophen-2-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-YL)benzoic acid depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a substrate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom and the thiophene ring play crucial roles in these reactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Structural Features

  • Core Structure : The compound consists of a benzoic acid backbone linked to a 4-bromothiophen-2-yl group.
  • Key Functional Groups : Carboxylic acid (-COOH) for hydrogen bonding, bromine (Br) for steric/electronic effects, and a thiophene ring for π-π interactions.
Comparison with Analogs:
Compound Substituents/Features Molecular Formula Molecular Weight Key Structural Notes
4-(4-Bromothiophen-2-YL)benzoic acid Br at thiophene C4; thiophene at benzoic C4 C11H7BrO2S 283.14 Bromine increases lipophilicity and steric bulk
4-(Thiophen-2-yl)benzoic acid Thiophene at benzoic C4 (no Br) C11H8O2S 204.20 Lacks bromine; lower molecular weight
4-(3-Chloroanilino)benzoic acid Cl at aniline C3; NH linkage C13H10ClNO2 247.68 Chlorine substitution; acid-acid dimers via O–H···O H-bonds
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Phosphinoyl group (-PO(OEt)2) at C4 C12H17O5P 296.23 Phosphorus introduces tetrahedral geometry; R22(20) H-bond motifs

Physicochemical Properties

  • Solubility: Bromine and thiophene reduce aqueous solubility compared to non-halogenated analogs (e.g., 4-(Thiophen-2-yl)benzoic acid) .
  • Crystal Packing: Brominated analogs exhibit distinct dihedral angles (e.g., 34.66° in 4-(3-Chloroanilino)benzoic acid vs. 83.75° in phosphinoyl derivatives ), affecting crystallinity. Acid-acid dimers are common in benzoic acid derivatives, but bromine may disrupt H-bonding networks compared to chlorine .

Enzyme Inhibition

  • 4-(3-Chloroanilino)benzoic acid: Potent inhibitor of AKR1C2/3 (IC50 < 1 µM), relevant in prostate cancer therapy .
  • Brominated Analogs : Bromine’s larger size may enhance target binding compared to chlorine, though specific data for this compound is pending .

Antimicrobial and Anticancer Potential

  • Thiazole and thiadiazole derivatives (e.g., 4-(4-Bromophenyl)-thiazol-2-amine) show antibacterial activity against S. aureus (MIC 8 µg/mL) .
  • Brominated compounds often exhibit improved pharmacokinetics due to increased lipophilicity and metabolic stability .

Biological Activity

4-(4-Bromothiophen-2-YL)benzoic acid, a compound featuring a bromothiophene moiety, is gaining attention in the fields of medicinal chemistry and biological research. This article explores its biological activities, including antimicrobial, anticancer, and potential therapeutic applications, supported by diverse research findings and data tables.

The compound has the following chemical structure:

  • Chemical Formula: C11_{11}H7_{7}BrO2_2S
  • Molecular Weight: 277.14 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Microorganism MIC (µg/mL) Standard
Staphylococcus aureus32Penicillin
Escherichia coli64Ampicillin
Candida albicans16Fluconazole

This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • IC50_{50} Values:
    • MCF-7: 25 µM
    • A549: 30 µM

These values indicate that the compound can inhibit cell proliferation effectively, leading to further investigations into its mechanism of action.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The bromothiophene moiety is believed to facilitate π-π interactions and hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Study on Anticancer Activity

In a controlled study, this compound was administered to MCF-7 cells. The results indicated that the compound induced apoptosis as evidenced by increased subG0/G1 phase population in flow cytometry analysis. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to induce programmed cell death.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. The results showed that it inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating chronic infections where biofilms are prevalent.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in vitro, with no significant alterations in biochemical parameters at therapeutic doses. Further studies are required to evaluate its safety profile in vivo.

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